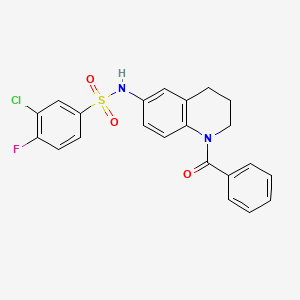![molecular formula C20H13FN2O2 B6582596 (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 314048-24-3](/img/structure/B6582596.png)
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, also known as FPC, is a novel chemical compound that has recently emerged as a potential therapeutic agent for a variety of diseases. FPC has a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. FPC has also been demonstrated to have potential applications in the treatment of metabolic diseases such as type 2 diabetes and obesity.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is still not fully understood. However, it is believed that (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been shown to modulate the activity of several other enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been demonstrated to possess a variety of biochemical and physiological effects. In vitro studies have shown that (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can inhibit the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. Additionally, in vivo studies have demonstrated that (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can reduce inflammation, improve glucose metabolism, and reduce body weight. (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has also been shown to possess anti-cancer effects, as well as anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is that it is relatively inexpensive and easy to synthesize. Additionally, (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is relatively stable and can be stored for long periods of time. However, (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is not soluble in water and must be dissolved in an organic solvent, such as dimethyl sulfoxide, for use in experiments. Additionally, (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is not soluble in physiological fluids, such as blood, and must be administered intravenously or intraperitoneally.
Direcciones Futuras
There are a number of potential future directions for (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide research. One area of research is the development of novel formulations of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide for the treatment of various diseases. Additionally, further research into the mechanism of action of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is needed to better understand its pharmacological effects. Additionally, further studies into the potential applications of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide in the treatment of metabolic diseases, such as type 2 diabetes and obesity, are needed. Finally, further research into the safety and efficacy of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide in clinical trials is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves a series of steps. The first step is the formation of the starting material, 3-fluoro-2-hydroxy-benzo[f]chromene-2-carboxylic acid. This is achieved through the reaction of 2-fluorophenylhydrazine with 2-hydroxybenzoic acid in the presence of a base, such as potassium carbonate. The resulting intermediate is then reacted with an amine, such as piperazine, to form the desired product. The final step is the oxidation of the intermediate to form the desired (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide.
Aplicaciones Científicas De Investigación
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been studied extensively in scientific research, and has been demonstrated to possess a wide range of pharmacological activities. (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects. (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has also been demonstrated to have potential applications in the treatment of metabolic diseases such as type 2 diabetes and obesity. Additionally, (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-16-7-3-4-8-17(16)23-20-15(19(22)24)11-14-13-6-2-1-5-12(13)9-10-18(14)25-20/h1-11H,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDFMPJBNDHTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC=C4F)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide](/img/structure/B6582517.png)
![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6582524.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)

![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)
![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)
![2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6582588.png)
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)
![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)